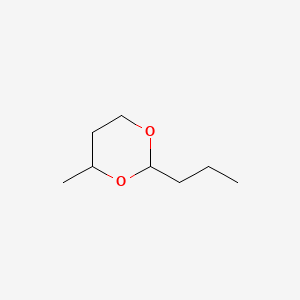

4-Methyl-2-propyl-1,3-dioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dioxane, 4-methyl-2-propyl- is a bioactive chemical.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Methyl-2-propyl-1,3-dioxane and its derivatives have been investigated for their effects on GABA receptors. Research indicates that certain 1,3-dioxane derivatives can enhance the activity of GABA-A receptors, which are crucial in the treatment of several neurological conditions. These conditions include:

- Depression

- Anxiety Disorders

- Sleep Disorders

- Epilepsy

- Dementia

- Alcoholism

- Migraines

The modulation of GABA-A receptors by these compounds suggests potential therapeutic uses in medications aimed at treating the aforementioned disorders. A patent describes methods to utilize these dioxanes in pharmaceutical compositions designed for such treatments, highlighting their importance in neuropharmacology .

Electrochemical Applications

Recent studies have explored the use of this compound as an electrolyte component in lithium-metal batteries. The compound has been shown to contribute to the formation of a stable electrolyte that prevents dendrite formation during lithium deposition. Key findings include:

- High Coulombic Efficiency : The dioxane-based electrolyte demonstrated a coulombic efficiency of approximately 98%.

- Stable Lithium Cycling : The electrolyte allowed for stable cycling of lithium metal electrodes, which is critical for the development of high-energy-density batteries.

These properties make this compound a promising candidate for future battery technologies, particularly in enhancing the safety and efficiency of lithium-ion systems .

Solvent Applications

In addition to its pharmaceutical and electrochemical roles, this compound serves as a solvent in various chemical synthesis processes. Its utility arises from its ability to dissolve a wide range of organic compounds and facilitate reactions that require specific solvent properties. This includes:

- Chemical Synthesis : Used as a solvent in laboratory settings for organic reactions.

- Research and Analysis : Employed in analytical chemistry for extracting or dissolving substances during experimentation.

The versatility of this compound as a solvent enhances its value in both academic research and industrial applications .

Case Study 1: GABA Receptor Modulation

A study published on the modulation of GABA-A receptors demonstrated that specific dioxane derivatives could significantly enhance GABA's effects. The research involved animal models where various dosages were administered to observe behavioral changes linked to anxiety and depression. Results indicated a marked improvement in symptoms associated with these conditions when treated with dioxane derivatives .

Case Study 2: Lithium Battery Development

Research focusing on lithium-metal batteries highlighted the effectiveness of dioxane as part of an electrolyte solution. The study compared traditional electrolytes with those incorporating this compound, revealing superior performance in terms of dendrite suppression and overall battery longevity. This case underscores the compound's potential role in advancing battery technology .

Propriétés

Numéro CAS |

1745-87-5 |

|---|---|

Formule moléculaire |

C6H12O3 |

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

4-methyl-2-propyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O2/c1-3-4-8-9-6-5-7(2)10-8/h7-8H,3-6H2,1-2H3 |

Clé InChI |

XZDDZTGNCUMJHI-UHFFFAOYSA-N |

SMILES |

CCCC1OCCC(O1)C |

SMILES canonique |

CCCC1OCCC(O1)C |

Apparence |

Solid powder |

Key on ui other cas no. |

1121-97-7 |

Pictogrammes |

Corrosive; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,3-Dioxane, 4-methyl-2-propyl- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.